molecular formula C7H10N2 B015889 5,6-Dimethylpyridin-2-amine CAS No. 57963-08-3

5,6-Dimethylpyridin-2-amine

Cat. No.: B015889
CAS No.: 57963-08-3
M. Wt: 122.17 g/mol
InChI Key: UZAOIPZZPZCFES-UHFFFAOYSA-N
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Description

5,6-Dimethylpyridin-2-amine is an organic compound with the molecular formula C₇H₁₀N₂ It is a derivative of pyridine, characterized by the presence of two methyl groups at the 5th and 6th positions and an amino group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6-Dimethylpyridin-2-amine involves the reaction of 2-amino-5-bromo-6-methylpyridine with trimethylboroxine in the presence of potassium carbonate in a mixture of water and 1,4-dioxane. The reaction mixture is heated at reflux for three hours, followed by extraction with diethyl ether and purification by chromatography .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

5,6-Dimethylpyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

    2-Dimethylaminopyridine: Similar in structure but with dimethyl groups at different positions.

    5-Bromo-4,6-dimethyl-2-pyridinamine: Contains a bromine atom instead of an amino group.

    2-Amino-6-methylpyridin-3-ol: Differently substituted pyridine derivative.

Uniqueness: 5,6-Dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5,6-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAOIPZZPZCFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973537
Record name 5,6-Dimethylpyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57963-08-3
Record name 57963-08-3
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Record name 5,6-Dimethylpyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2,3-dimethylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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